5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-propyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-propyl-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-propyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the incorporation of the piperazine ring through a Mannich reaction . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-propyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-propyl-1,3-oxazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-propyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its bioavailability and stability . The chlorophenyl group may interact with cellular receptors, leading to various biological effects .
Properties
Molecular Formula |
C17H19ClN4O |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-2-propyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19ClN4O/c1-2-4-16-20-15(12-19)17(23-16)22-9-7-21(8-10-22)14-6-3-5-13(18)11-14/h3,5-6,11H,2,4,7-10H2,1H3 |
InChI Key |
FWPJRKJSTHGHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(O1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C#N |
Origin of Product |
United States |
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